Tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)(methyl)carbamate is a synthetic organic compound with the molecular formula C15H23N3O2. It is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)(methyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-aminopyridine and piperidine derivatives.
Reaction Conditions: The reaction involves the protection of the amine group using tert-butyl carbamate, followed by coupling with the piperidine derivative under controlled conditions. Common reagents include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups .
Scientific Research Applications
Tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)(methyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is employed in the development of advanced materials, including polymers and coatings.
Biological Research: It serves as a tool compound in studying biological pathways and mechanisms, especially in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: Similar structure but different functional groups.
Tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate: Similar core structure with variations in the piperidine ring.
Uniqueness
Tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)(methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C16H26N4O2 |
---|---|
Molecular Weight |
306.40 g/mol |
IUPAC Name |
tert-butyl N-[1-(6-aminopyridin-3-yl)piperidin-4-yl]-N-methylcarbamate |
InChI |
InChI=1S/C16H26N4O2/c1-16(2,3)22-15(21)19(4)12-7-9-20(10-8-12)13-5-6-14(17)18-11-13/h5-6,11-12H,7-10H2,1-4H3,(H2,17,18) |
InChI Key |
DKYCKIFKACWWCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=CN=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.